molecular formula C23H16N2O4S2 B12212982 N-(2-oxo-2H-chromen-6-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

N-(2-oxo-2H-chromen-6-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B12212982
M. Wt: 448.5 g/mol
InChI Key: MFYIMPWLTJAABX-LLLGHMJXSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a complex organic compound that features a chromenone moiety, a thiazolidinone ring, and a phenylprop-2-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core, followed by the introduction of the thiazolidinone ring through cyclization reactions. The phenylprop-2-en-1-ylidene group is then attached via a condensation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-6-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(2-oxo-2H-chromen-6-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound shows potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Industry: It can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2H-chromen-6-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide stands out due to its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications. Its ability to undergo diverse reactions and interact with specific biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H16N2O4S2

Molecular Weight

448.5 g/mol

IUPAC Name

N-(2-oxochromen-6-yl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C23H16N2O4S2/c26-20(24-17-10-11-18-16(13-17)9-12-21(27)29-18)14-25-22(28)19(31-23(25)30)8-4-7-15-5-2-1-3-6-15/h1-13H,14H2,(H,24,26)/b7-4+,19-8-

InChI Key

MFYIMPWLTJAABX-LLLGHMJXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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